2-Oxo-1,2-diphenylethyl 4-benzylpiperazine-1-carbodithioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-diphenylethyl 4-benzylpiperazine-1-carbodithioate typically involves multiple steps. One common method starts with the preparation of 2-oxo-1,2-diphenylethyl chloride, which is then reacted with 4-benzylpiperazine-1-carbodithioate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-diphenylethyl 4-benzylpiperazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the piperazine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-Oxo-1,2-diphenylethyl 4-benzylpiperazine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-diphenylethyl 4-benzylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate: This compound has a similar structure but differs in its functional groups and overall reactivity.
2-Oxo-1,2-dihydropyridines: These compounds share the oxo group but have different core structures and applications.
Uniqueness
2-Oxo-1,2-diphenylethyl 4-benzylpiperazine-1-carbodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N2OS2 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 4-benzylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C26H26N2OS2/c29-24(22-12-6-2-7-13-22)25(23-14-8-3-9-15-23)31-26(30)28-18-16-27(17-19-28)20-21-10-4-1-5-11-21/h1-15,25H,16-20H2 |
InChI Key |
WBSQKMNRDBWOLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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